4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid
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Overview
Description
4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and two carboxylic acid groups. Pyrazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with diethyl oxalate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid groups can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of acyl chlorides or esters.
Scientific Research Applications
4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
4,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Contains only one carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness
4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wider range of chemical modifications compared to similar compounds .
Properties
CAS No. |
856343-99-2 |
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Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
4,5-dimethylpyrazole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(2)9(7(12)13)8-5(3)6(10)11/h1-2H3,(H,10,11)(H,12,13) |
InChI Key |
CVHJPIVSKWXXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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